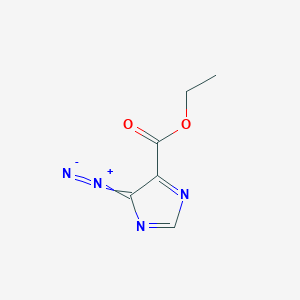

Ethyl 5-diazoimidazole-4-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

50993-52-7 |

|---|---|

Molecular Formula |

C6H6N4O2 |

Molecular Weight |

166.14 g/mol |

IUPAC Name |

ethyl 5-diazoimidazole-4-carboxylate |

InChI |

InChI=1S/C6H6N4O2/c1-2-12-6(11)4-5(10-7)9-3-8-4/h3H,2H2,1H3 |

InChI Key |

HJDOPBGQUOAOCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=NC1=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 5 Diazoimidazole 4 Carboxylate

Classical Diazotization Protocols for Imidazole (B134444) Amino Esters

The most direct and widely recognized method for the preparation of ethyl 5-diazoimidazole-4-carboxylate is the diazotization of an aminoimidazole precursor. This reaction transforms a primary amino group into a diazonium salt, which, in the case of certain heterocyclic amines, can exist as a stable diazo compound.

Synthesis from Ethyl 5-Aminoimidazole-4-carboxylate Hydrochloride Precursors

The classical synthesis of this compound involves the diazotization of ethyl 5-aminoimidazole-4-carboxylate hydrochloride. This process is typically carried out by treating an aqueous solution of the aminoimidazole hydrochloride with a nitrosating agent, most commonly sodium nitrite (B80452), under acidic conditions. The hydrochloride salt of the starting material ensures its solubility in the aqueous medium and provides the necessary acidic environment for the reaction to proceed.

The general reaction involves the in situ generation of nitrous acid (HNO₂) from sodium nitrite and a mineral acid, which then reacts with the primary amino group of the imidazole ester to form the diazo group. The stability of the resulting diazoimidazole is a key feature of this synthesis, allowing for its isolation.

Impact of Acidic Media and Nitrosating Reagents on Reaction Efficiency

The efficiency of the diazotization reaction is significantly influenced by the choice of acidic medium and the nitrosating reagent. researchgate.net

Acidic Media: Mineral acids, such as hydrochloric acid and tetrafluoroboric acid, are commonly employed. researchgate.net The concentration of the acid is a critical parameter; sufficient acidity is required to generate the active nitrosating species from the nitrite salt. However, excessively harsh acidic conditions can potentially lead to degradation of the starting material or the product. The choice of acid can also influence the nature of the product. For instance, diazotization of 4-R-5-aminoimidazoles in aqueous solutions of mineral acids typically affords the corresponding 5-diazoimidazoles. researchgate.net In contrast, conducting the reaction in concentrated tetrafluoroboric acid can lead to the formation of imidazolyl-5-diazonium salts. researchgate.net

Nitrosating Reagents: Sodium nitrite is the most common and cost-effective nitrosating agent used in these protocols. researchgate.net The stoichiometry of the nitrosating agent is crucial for achieving high yields and purity. An excess of the nitrosating agent may lead to side reactions and impurities, while an insufficient amount will result in incomplete conversion of the starting material. The slow, portion-wise addition of the nitrosating agent at low temperatures is a standard practice to control the exothermic nature of the reaction and prevent the decomposition of the unstable nitrous acid and the diazonium intermediate.

Alternative Synthetic Routes and Methodological Advancements

While classical diazotization remains the primary route, the exploration of alternative synthetic strategies from different imidazole precursors and the development of catalytic methods are areas of growing interest.

Derivations from Other Imidazole Derivatives

Alternative synthetic pathways to this compound could potentially start from other functionalized imidazole-4-carboxylates. For instance, a synthetic route could be envisioned starting from ethyl imidazole-4-carboxylate itself. This would require the introduction of a nitrogen-containing functional group at the 5-position, which could then be converted to the diazo group. However, direct and efficient methods for such transformations are not yet well-established in the literature for this specific substrate.

Another theoretical approach could involve the construction of the diazoimidazole ring system from acyclic precursors already containing the necessary functionalities. Multicomponent reactions, for example, have been utilized to synthesize highly substituted imidazole-4-carboxylates and could potentially be adapted to incorporate a group that can be readily transformed into a diazo functionality. nih.gov

Exploration of Catalytic Approaches in Diazo Compound Formation

The field of catalytic diazo compound synthesis is an active area of research, primarily focusing on diazo transfer reactions. In a typical diazo transfer reaction, a substrate with an active methylene (B1212753) group is reacted with a diazo transfer reagent, often a sulfonyl azide, in the presence of a catalyst.

For the synthesis of this compound, a catalytic approach would likely involve a precursor such as ethyl imidazole-4-carboxylate or a derivative with an activated C-H bond at the 5-position. A suitable diazo transfer reagent, like imidazole-1-sulfonyl azide, could then be employed in the presence of a transition metal catalyst to facilitate the transfer of the diazo group. While this methodology has been successfully applied to other classes of compounds, its specific application to the synthesis of this compound is not yet documented and represents an area for future investigation.

Optimization of Reaction Conditions for Improved Yield and Purity

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, solvent, and the stoichiometry of reagents.

Temperature: Diazotization reactions are typically conducted at low temperatures, often between 0 and 5 °C. This is to ensure the stability of the in situ generated nitrous acid and the intermediate diazonium species, thereby minimizing side reactions and decomposition.

Solvent: The choice of solvent is largely dictated by the solubility of the starting materials. For the classical diazotization of ethyl 5-aminoimidazole-4-carboxylate hydrochloride, water is the most common solvent. researchgate.net

Stoichiometry: Precise control over the molar ratios of the reactants is essential. The amount of the aminoimidazole precursor, the mineral acid, and the nitrosating agent must be carefully balanced to ensure complete reaction and minimize the formation of byproducts.

Systematic studies to determine the optimal combination of these parameters for the synthesis of this compound would be highly beneficial for developing a robust and efficient synthetic protocol. Below is a hypothetical data table illustrating how such optimization studies could be presented.

| Entry | Acidic Medium | Nitrosating Agent (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 1 M HCl | NaNO₂ (1.1) | 0-5 | 1 | Data not available | Data not available |

| 2 | 2 M HCl | NaNO₂ (1.1) | 0-5 | 1 | Data not available | Data not available |

| 3 | 1 M H₂SO₄ | NaNO₂ (1.1) | 0-5 | 1 | Data not available | Data not available |

| 4 | 1 M HCl | NaNO₂ (1.5) | 0-5 | 1 | Data not available | Data not available |

| 5 | 1 M HCl | NaNO₂ (1.1) | 10 | 1 | Data not available | Data not available |

Reactivity and Reaction Mechanisms of Ethyl 5 Diazoimidazole 4 Carboxylate

Diazo Group Decomposition Pathways

The decomposition of the diazo group in ethyl 5-diazoimidazole-4-carboxylate can be initiated through thermal, photochemical, or catalytic methods. Each of these pathways offers distinct advantages and can lead to different reaction outcomes, primarily through the formation of a highly reactive imidazole-carbene intermediate.

Thermal Decomposition Mechanisms Leading to Carbene Intermediates

The thermal decomposition of diazo compounds, including this compound, involves the application of heat to induce the extrusion of dinitrogen gas. This process typically proceeds through a unimolecular mechanism, generating a highly reactive carbene intermediate. The stability of diazo compounds is significantly influenced by their substituents; electron-withdrawing groups, such as the carboxylate in the target molecule, generally increase thermal stability. nih.gov

The initial step in the thermal decomposition is the cleavage of the C-N bond, leading to the formation of a singlet carbene and a molecule of nitrogen. The generated imidazole (B134444) carbene is a high-energy species with a vacant p-orbital and a lone pair of electrons on the carbon atom. This carbene can then undergo various reactions, including insertion into C-H and X-H bonds, or cyclopropanation of alkenes. While specific experimental data on the thermal decomposition of this compound is not extensively documented, the general mechanism is well-established for analogous diazo esters. nih.gov The reaction is typically carried out in an inert solvent at elevated temperatures.

Table 1: General Conditions for Thermal Decomposition of Diazo Esters

| Parameter | Typical Range |

| Temperature | 80 - 150 °C |

| Solvent | Toluene, Benzene, Dioxane |

| Concentration | 0.1 - 1.0 M |

Note: Specific conditions for this compound may vary and require experimental optimization.

Photochemical Decomposition Processes and Their Mechanistic Aspects

Photochemical decomposition offers an alternative, often milder, method for generating carbenes from diazo compounds. This process involves the absorption of light, typically in the UV or visible region, which excites the diazo molecule and leads to the cleavage of the C-N bond and the release of dinitrogen. Photolysis can generate carbenes at lower temperatures than thermal methods, which can be advantageous for reactions involving thermally sensitive substrates.

The mechanism of photochemical decomposition can proceed through either a singlet or a triplet carbene intermediate, depending on the experimental conditions and the presence of a sensitizer. Direct irradiation typically favors the formation of the singlet carbene, which can then undergo stereospecific reactions. In the presence of a triplet sensitizer, the initially formed singlet carbene can undergo intersystem crossing to the more stable triplet state. Triplet carbenes exhibit different reactivity, often leading to non-stereospecific reactions. Theoretical studies on related imidazole systems suggest that electronically excited states play a crucial role in their decomposition pathways. nih.gov

Transition Metal-Catalyzed Decomposition and Subsequent Carbene Reactions

Transition metal catalysts, particularly those based on copper and rhodium, are widely used to promote the decomposition of diazo compounds under mild conditions. rsc.orgrsc.org These catalysts react with the diazo compound to form a metal-carbene intermediate, often referred to as a metal-carbenoid. This intermediate is generally more stable and selective than the free carbene generated under thermal or photochemical conditions. The nature of the metal and its ligands plays a critical role in controlling the reactivity and selectivity of the subsequent carbene transfer reactions. nih.gov

The catalytic cycle typically involves the coordination of the diazo compound to the metal center, followed by the extrusion of dinitrogen to form the metal-carbenoid. This reactive intermediate then transfers the carbene moiety to a substrate in a controlled manner.

Copper catalysts, in various oxidation states and with a range of ligands, are effective for the decomposition of diazo esters. rsc.org Copper(I) and Copper(II) salts, such as copper(I) triflate (CuOTf) and copper(II) acetylacetonate (B107027) (Cu(acac)₂), are commonly employed. The reactions catalyzed by copper complexes are versatile and include cyclopropanations, X-H insertions (where X = C, O, N, S), and ylide formations. rsc.org

The general scope of copper-catalyzed reactions with diazo esters is broad, allowing for the formation of a variety of important organic structures. For instance, the reaction with alkenes leads to cyclopropanes, while reaction with alcohols or amines results in the insertion into the O-H or N-H bond, respectively. The imidazole core of this compound can potentially influence the catalytic activity and the nature of the intermediates formed.

Table 2: Examples of Copper-Catalyzed Carbene Transfer Reactions

| Substrate | Product Type | Catalyst Example |

| Styrene | Cyclopropane (B1198618) | Cu(acac)₂ |

| Ethanol (B145695) | O-H Insertion Product | CuOTf |

| Aniline | N-H Insertion Product | CuI |

Note: These are general examples; specific outcomes with this compound would require experimental verification.

Achieving high levels of stereocontrol is a major focus in metal-carbenoid chemistry. The use of chiral ligands on the metal catalyst can induce asymmetry in the products of carbene transfer reactions. nih.gov For reactions such as cyclopropanation and C-H insertion, chiral dirhodium(II) carboxylates and copper complexes with chiral bis(oxazoline) (BOX) or salen ligands have been successfully employed to achieve high enantioselectivity.

The stereochemical outcome of these reactions is determined in the transition state of the carbene transfer step. The chiral environment created by the ligands around the metal center dictates the facial selectivity of the attack of the substrate on the metal-carbenoid. While specific studies on the stereocontrolled reactions of this compound are limited, the principles established with other donor-acceptor carbenoids are expected to apply. nih.gov The development of stereoselective transformations using this particular diazo compound remains an area for further investigation.

Cycloaddition Reactions

Diazo compounds can participate in cycloaddition reactions, most notably as 1,3-dipoles in [3+2] cycloadditions. researchgate.net In these reactions, the diazo compound reacts with a dipolarophile, such as an alkyne or an alkene, to form a five-membered heterocyclic ring. For this compound, this reactivity would allow for the synthesis of pyrazole (B372694) or pyrazoline derivatives fused to or substituted with the imidazole ring system.

Furthermore, the carbene or metal-carbenoid intermediates generated from the decomposition of this compound can also undergo cycloaddition reactions. For example, rhodium- and copper-catalyzed reactions of enol diazoacetates are known to participate in various cycloaddition modes. rsc.org While this compound is not an enoldiazo compound, the principle of its derived metal-carbene acting as a component in cycloadditions is a plausible reaction pathway, offering potential for the construction of complex carbocyclic and heterocyclic frameworks.

[3+2] Cycloadditions with Unsaturated Organic Substrates

As a 1,3-dipole, this compound is expected to undergo [3+2] cycloaddition reactions with a variety of unsaturated organic substrates, such as alkenes and alkynes. These reactions are a powerful tool for the construction of five-membered heterocyclic and carbocyclic ring systems.

While specific examples of [3+2] cycloadditions of this compound with unsaturated organic substrates to form carbocyclic rings are not extensively documented in the reviewed literature, the general reactivity of diazo compounds provides a basis for predicting these transformations. Diazo compounds are well-known precursors for carbenes or carbenoids, which can then react with alkenes and alkynes to form cyclopropanes and cyclopropenes, respectively.

For instance, vinyldiazo compounds are known to undergo dinitrogen extrusion, particularly under photochemical or thermal conditions, to generate vinylcarbenes. These intermediates can then cyclize to form highly strained and reactive cyclopropenes. nih.gov In the case of this compound, a similar pathway could be envisioned, although the aromaticity of the imidazole ring might influence the stability and subsequent reactivity of the carbene intermediate.

Furthermore, the reaction of diazo esters with electron-deficient alkenes can lead to the formation of cyclopropanes, often with high diastereoselectivity. rsc.orgrsc.org This reaction can proceed through a Michael Initiated Ring Closure (MIRC) mechanism, even in the absence of a metal catalyst. rsc.org

Table 1: Expected Products from [3+2] Cycloadditions with Unsaturated Substrates

| Substrate | Expected Product | Ring System |

| Alkene | Pyrazoline (initial adduct), Cyclopropane (after N₂ extrusion) | Heterocyclic, Carbocyclic |

| Alkyne | Pyrazole (initial adduct), Cyclopropene (after N₂ extrusion) | Heterocyclic, Carbocyclic |

Note: The formation of carbocyclic systems from the initial heterocyclic adducts typically requires the elimination of dinitrogen.

The stereochemistry of 1,3-dipolar cycloadditions is generally concerted and stereospecific. wikipedia.org This means that the stereochemistry of the dipolarophile (the alkene) is retained in the product. For example, a cis-alkene will typically yield a syn-product. wikipedia.org The diastereoselectivity of these reactions can be high, as demonstrated in the cycloaddition of diazomethane (B1218177) to various sesquiterpene lactones. researchgate.net

Regioselectivity in 1,3-dipolar cycloadditions is governed by both electronic and steric factors. wikipedia.org According to the frontier molecular orbital (FMO) theory, the reaction is favored by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. For diazoalkanes reacting with electron-deficient alkenes, the reaction is typically HOMO(diazo)-LUMO(alkene) controlled. This generally leads to the terminal nitrogen of the diazo group bonding to the carbon atom of the alkene that is beta to the electron-withdrawing group. wikipedia.org For instance, the reaction of diazomethane with trans-diethyl glutaconate is 100% regioselective. wikipedia.org However, steric hindrance can also play a significant role and may lead to the formation of the sterically less hindered product. In some cases, a reversal of regioselectivity can be observed when electron-withdrawing substituents are present on the dipolarophile. rsc.org

Reactions with Heterocumulenes

This compound is also known to react with heterocumulenes, a class of compounds characterized by having two cumulative double bonds. Isocyanates are a prime example of heterocumulenes that readily participate in cycloaddition reactions.

The reaction of diazoazoles with isocyanates provides a direct route to the synthesis of fused heterocyclic systems. This reaction is of particular importance in medicinal chemistry for the synthesis of analogues of the anticancer drug temozolomide. researchgate.net

The reaction of 5-diazoimidazole-4-carboxamide (B1140617), a close analogue of this compound, with isocyanates leads to the formation of novel 3-substituted imidazo[5,1-d] nih.govwikipedia.orgrsc.orgnih.govtetrazin-4(3H)-ones. rsc.org This reaction proceeds via a cycloaddition mechanism where the diazo group acts as the 1,3-dipole and the isocyanate as the dipolarophile. The reaction is typically carried out in an anhydrous solvent, such as ethyl acetate, and often at low temperatures to control the reactivity. researchgate.net A range of alkyl and aryl isocyanates can be used in this synthesis, leading to a variety of substituted imidazotetrazinones. researchgate.netrsc.orgnih.govrsc.org

Table 2: Synthesis of Imidazo[5,1-d] nih.govwikipedia.orgrsc.orgnih.govtetrazine Derivatives

| Diazo Compound | Isocyanate | Product |

| 5-Diazoimidazole-4-carboxamide | Methyl isocyanate | 8-Carbamoyl-3-methylimidazo[5,1-d] nih.govwikipedia.orgrsc.orgnih.govtetrazin-4(3H)-one (Temozolomide) |

| 5-Diazoimidazole-4-carboxamide | Ethyl isocyanate | 8-Carbamoyl-3-ethylimidazo[5,1-d] nih.govwikipedia.orgrsc.orgnih.govtetrazin-4(3H)-one |

| This compound | Methyl isocyanate | Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] nih.govwikipedia.orgrsc.orgnih.govtetrazine-8-carboxylate |

While the reaction of symmetrical isocyanates with 5-diazoimidazole-4-carboxylate derivatives is straightforward, the use of unsymmetrical isocyanates could potentially lead to the formation of regioisomers. The cycloaddition can, in principle, occur in two different orientations, leading to the substituent on the isocyanate being at either the N-1 or N-3 position of the resulting tetrazine ring.

However, the established mechanism for the formation of imidazo[5,1-d] nih.govwikipedia.orgrsc.orgnih.govtetrazines from 5-diazoimidazoles and isocyanates consistently shows the formation of the 3-substituted isomer. This regioselectivity is dictated by the electronic properties of the reactants. The terminal nitrogen of the diazo group is the most nucleophilic center and attacks the electrophilic carbonyl carbon of the isocyanate. Subsequent cyclization and loss of a proton lead to the thermodynamically more stable 3-substituted imidazo[5,1-d] nih.govwikipedia.orgrsc.orgnih.govtetrazin-4-one. The alternative regioisomer, with the substituent at the N-1 position, is generally not observed. This high degree of regioselectivity is a key feature of this synthetic route.

Reactions with Isothiocyanates

The reactivity of this compound and related 5-diazoazoles with isothiocyanates is highly dependent on the electronic properties of the substituent on the isothiocyanate group.

Formation of Imidazo[5,1-d]urfu.ruresearchgate.netnih.govrsc.orgthiatriazines

Research has demonstrated that 5-diazoimidazoles, including the ethyl carboxylate derivative, react with isothiocyanates bearing acyl groups to form fused heterocyclic systems. urfu.ru Specifically, the reaction with compounds like ethoxycarbonyl isothiocyanate or benzoyl isothiocyanate proceeds readily in anhydrous ethyl acetate. This transformation is a cycloaddition where the diazo compound reacts with the C=S bond of the isothiocyanate to yield imidazo[5,1-d] urfu.ruresearchgate.netnih.govrsc.orgthiatriazines as the sole products. urfu.ru The reaction provides an efficient pathway to this novel heterocyclic framework, which is stabilized by an intramolecular, non-bonded interaction between the sulfur and the oxygen atom of the acyl group. urfu.ru

Reactions with Enamines

The reaction between diazoazoles like this compound and enamines serves as a synthetic route to fused 1,2,4-triazine (B1199460) systems. The nature of the diazo reagent is pivotal in determining the final product structure.

Formation of Azolo[5,1-c]urfu.ruresearchgate.netdocumentsdelivered.comtriazines

Diazoimidazoles react with heterocyclic enamines under mild conditions to produce 1,4-dihydroazolo[5,1-c] urfu.ruresearchgate.netdocumentsdelivered.comtriazines, which are non-aromatic fused bicyclic systems. nih.govrsc.org This reaction pathway highlights the utility of diazoazoles in synthesizing complex nitrogen-containing heterocycles. nih.gov The resulting 1,4-dihydroazolo[5,1-c] urfu.ruresearchgate.netdocumentsdelivered.comtriazine (DAT) core has been incorporated into new fluorescent dyes. nih.gov

Control over Aromatic Versus Non-aromatic Product Pathways

A key aspect of the reaction with enamines is the ability to control the aromaticity of the resulting triazine ring. This control is exerted by the form of the diazo precursor used. When 5-diazoazoles are used as the starting material, the reaction pathway leads exclusively to the stable, non-aromatic 1,4-dihydroazolo[5,1-c] urfu.ruresearchgate.netdocumentsdelivered.comtriazines. nih.govrsc.org Attempts to subsequently aromatize these non-aromatic products by treatment with various acids have been unsuccessful, resulting instead in hydrolysis. nih.gov

In contrast, if the reaction is carried out using the corresponding azole-5-diazonium salts (the protonated form of the diazo compound), the pathway shifts to yield fully aromatic azolo[5,1-c] urfu.ruresearchgate.netdocumentsdelivered.comtriazines. nih.govrsc.org This difference in reactivity establishes a clear method for selectively synthesizing either the aromatic or the non-aromatic fused triazine system by choosing between the diazonium salt or the neutral diazoazole, respectively. rsc.org

| Azole Reactant | Enamine Reactant | Resulting Product Core | Aromaticity |

|---|---|---|---|

| 5-Diazoimidazole | Heterocyclic Enamine | 1,4-Dihydroimidazo[5,1-c] urfu.ruresearchgate.netdocumentsdelivered.comtriazine | Non-aromatic |

| Imidazole-5-diazonium salt | Heterocyclic Enamine | Imidazo[5,1-c] urfu.ruresearchgate.netdocumentsdelivered.comtriazine | Aromatic |

| 5-Diazopyrazole | Heterocyclic Enamine | 1,4-Dihydropyrazolo[5,1-c] urfu.ruresearchgate.netdocumentsdelivered.comtriazine | Non-aromatic |

| Pyrazole-5-diazonium salt | Heterocyclic Enamine | Pyrazolo[5,1-c] urfu.ruresearchgate.netdocumentsdelivered.comtriazine | Aromatic |

Nucleophilic Attack and Electrophilic Coupling Reactions

This compound can react as either an electrophile or be subject to nucleophilic attack, depending on the reacting partner and conditions.

The diazo group is susceptible to attack by nucleophiles. For instance, 5-diazoimidazole-4-carboxamide, a closely related analogue, reacts with primary and secondary aliphatic amines. researchgate.net This reaction involves the nucleophilic attack of the amine on the terminal nitrogen atom of the diazo group, leading to the formation of acyclic 5-(substituted triazeno)imidazole-4-carboxamides. researchgate.net This demonstrates the ability of the diazo moiety to accept a nucleophile.

Conversely, the diazo compound can act as a weak electrophile in azo coupling reactions. researchgate.net In this type of electrophilic aromatic substitution, the aryldiazonium cation acts as the electrophile, attacking an activated aromatic ring such as a phenol (B47542) or aniline. wikipedia.orgorganic-chemistry.org 5-Diazoimidazole-4-carboxamide undergoes coupling reactions with aromatic compounds under conditions typical for benzenoid diazonium salts, yielding azo dyes. researchgate.netacs.org This reaction underscores the electrophilic character of the diazo group, particularly in its protonated diazonium form, allowing it to form new carbon-nitrogen bonds with electron-rich nucleophiles.

Carbon-Heteroatom Bond Formation via Insertion Reactions (e.g., O-H, N-H)

Diazo compounds are well-known for their ability to undergo insertion reactions into various X-H bonds, where X is a heteroatom such as oxygen or nitrogen. These reactions are typically catalyzed by transition metals, most commonly rhodium(II) or copper(II) complexes, which facilitate the formation of a metal carbene intermediate. This electrophilic intermediate then reacts with the nucleophilic heteroatom.

While specific studies on O-H and N-H insertion reactions of this compound are not extensively documented in the literature, the general mechanism for such transformations is well-established. For instance, the reaction of a diazo compound with an alcohol (O-H insertion) or an amine (N-H insertion) proceeds through the catalytic cycle illustrated below.

General Mechanism for Catalytic X-H Insertion:

Catalyst Activation: The diazo compound reacts with the metal catalyst (e.g., a rhodium(II) dimer) to form a metal carbene complex, with the concomitant loss of dinitrogen gas (N₂).

Ylide Formation: The substrate containing the O-H or N-H bond coordinates to the electrophilic carbene carbon, forming an oxonium or ammonium (B1175870) ylide intermediate, respectively.

Proton Transfer: A subsequent 1,2-proton shift from the heteroatom to the carbene carbon results in the formation of the insertion product and regeneration of the catalyst.

The efficiency and selectivity of these insertion reactions are influenced by several factors, including the nature of the catalyst, the solvent, and the electronic properties of both the diazo compound and the substrate. The presence of the electron-withdrawing ethoxycarbonyl group in this compound would be expected to stabilize the diazo compound and potentially influence the reactivity of the corresponding metal carbene intermediate.

The table below provides a generalized representation of the expected products from O-H and N-H insertion reactions with this compound, based on the known reactivity of similar diazo esters.

| Reactant Type | General Structure | Expected Product with this compound |

| Alcohol | R-OH | Ethyl 5-(alkoxymethyl)imidazole-4-carboxylate |

| Amine | R-NH₂ | Ethyl 5-((alkylamino)methyl)imidazole-4-carboxylate |

| Carboxylic Acid | R-COOH | Ethyl 5-((acyloxy)methyl)imidazole-4-carboxylate |

Note: The yields and specific conditions for these reactions with this compound would require experimental validation.

C-Azo Coupling Reactions with Activated Aromatic Substrates

C-azo coupling reactions involve the electrophilic attack of a diazonium ion or a sufficiently reactive diazo compound on an electron-rich aromatic substrate. This compound can participate in such reactions, leading to the formation of vividly colored azo compounds. The reactivity of diazoazoles in C-azo coupling is generally lower than that of the corresponding diazonium salts.

Studies have shown that this compound can be coupled with highly activated aromatic compounds such as β-naphthol and N,N-dimethylaniline. The reaction typically requires acidic conditions to facilitate the formation of a more electrophilic species, or prolonged heating.

The table below summarizes the results of C-azo coupling reactions between this compound and various activated aromatic substrates.

| Activated Aromatic Substrate | Product | Yield (%) | Reference |

| β-Naphthol | Ethyl 5-((2-hydroxy-1-naphthyl)azo)imidazole-4-carboxylate | Not specified | organic-chemistry.org |

| N,N-Dimethylaniline | Ethyl 5-((4-(dimethylamino)phenyl)azo)imidazole-4-carboxylate | Not specified | organic-chemistry.org |

| Resorcinol | Ethyl 5-((2,4-dihydroxyphenyl)azo)imidazole-4-carboxylate | Not specified | organic-chemistry.org |

These reactions demonstrate the utility of this compound as a precursor for the synthesis of heterocyclic azo dyes. The position of coupling on the aromatic ring is directed by the activating group, typically occurring at the para position unless it is blocked, in which case ortho substitution may be observed.

Intramolecular Rearrangements and Subsequent Cyclizations

Diazo compounds, particularly those with a cyclic structure, can undergo intramolecular rearrangements, often promoted by thermal or photochemical conditions, or by the action of transition metal catalysts. These rearrangements can lead to the formation of new ring systems, including ring-contracted or ring-expanded derivatives.

Mechanisms Leading to Ring-Contracted or Ring-Expanded Derivatives

A prominent rearrangement reaction of α-diazocarbonyl compounds is the Wolff rearrangement, which typically leads to ring contraction when the diazo ketone is part of a cyclic system. The rearrangement involves the extrusion of dinitrogen gas and the migration of a neighboring group to the carbene center, forming a ketene (B1206846) intermediate. This ketene can then be trapped by a nucleophile to yield a carboxylic acid derivative.

While this compound is a cyclic diazo compound, it is not an α-diazo ketone. Therefore, it does not undergo a classical Wolff rearrangement. However, related diazoimidazoles have been shown to undergo photochemically induced cyclizations. For example, the photolysis of 5-diazoimidazole-4-carboxamide in aqueous solution has been reported to yield 2-azahypoxanthine, a bicyclic imidazole derivative, through an intramolecular cyclization pathway. rsc.org This suggests that the imidazole ring itself can participate in the intramolecular reactions of the diazo group.

The formation of ring-expanded derivatives from this compound has not been prominently reported in the literature. Such transformations would likely require a different mechanistic pathway, possibly involving ring-opening and subsequent re-cyclization.

Kinetics of Cyclization Processes and Structure-Reactivity Relationships

The kinetics of intramolecular cyclization processes of diazo compounds are influenced by several factors, including the stability of the diazo compound, the energy barrier for dinitrogen extrusion, and the migratory aptitude of the rearranging group in the case of Wolff-type rearrangements. For cyclizations of the type observed with 5-diazoimidazole-4-carboxamide, the rate would depend on the quantum yield of the photochemical reaction and the efficiency of the subsequent ring-closure step.

Detailed kinetic studies on the intramolecular rearrangements and cyclizations of this compound are scarce. However, general principles of structure-reactivity relationships for diazo compounds can be applied. The presence of the electron-withdrawing ethoxycarbonyl group is expected to increase the thermal stability of the diazo compound, potentially requiring more energetic conditions (e.g., higher temperatures or UV irradiation) to induce rearrangement or cyclization.

The nature of the substituents on the imidazole ring would also play a crucial role in directing the course of any intramolecular reaction. Electron-donating groups might facilitate electrophilic attack on the ring by the carbene intermediate, while different steric and electronic environments around the diazo group could influence which, if any, intramolecular pathway is favored. Further research is needed to elucidate the specific kinetic parameters and structure-reactivity relationships governing the intramolecular chemistry of this compound.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of ethyl 5-diazoimidazole-4-carboxylate. It allows for the precise assignment of proton (¹H) and carbon (¹³C) nuclei, offering definitive proof of the compound's structure and enabling the study of its chemical transformations.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on known values for similar imidazole (B134444) and ethyl ester moieties. The ¹H-NMR spectrum is expected to show distinct signals for the imidazole ring proton and the ethyl group's methylene (B1212753) and methyl protons. In the ¹³C-NMR spectrum, characteristic signals would correspond to the carbonyl carbon, the carbons of the imidazole ring (including the carbon bearing the diazo group), and the carbons of the ethyl ester.

For instance, the C2-H proton of the imidazole ring typically appears as a singlet in the downfield region of the ¹H-NMR spectrum, often between δ 7.7 and 8.3 ppm. chemicalbook.comresearchgate.net The protons of the ethyl group would present as a quartet for the methylene (-CH₂) group and a triplet for the terminal methyl (-CH₃) group, with typical coupling constants.

The carbon atoms of the imidazole ring have characteristic chemical shifts, with C2 generally appearing around δ 136 ppm, C4 around δ 138 ppm, and C5 around δ 117 ppm in a simple imidazole. chemicalbook.com However, substitution significantly alters these values. The electron-withdrawing nature of the carboxylate and diazo groups would be expected to shift the C4 and C5 signals further downfield. researchgate.netmdpi.com The carbonyl carbon of a conjugated ester typically resonates in the δ 160-175 ppm range. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table is based on typical chemical shift ranges for the constituent functional groups, as specific experimental data for the title compound is not available in the searched literature.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Imidazole-H | ¹H | ~ 8.0 - 8.5 | Singlet (s) |

| -O-CH₂ -CH₃ | ¹H | ~ 4.2 - 4.4 | Quartet (q) |

| -O-CH₂-CH₃ | ¹H | ~ 1.2 - 1.4 | Triplet (t) |

| Ester C =O | ¹³C | ~ 160 - 165 | - |

| Imidazole C 2 | ¹³C | ~ 135 - 140 | - |

| Imidazole C 4 | ¹³C | ~ 130 - 140 | - |

| Imidazole C 5-N₂ | ¹³C | ~ 70 - 85 | - |

| -O-CH₂ -CH₃ | ¹³C | ~ 60 - 62 | - |

| -O-CH₂-CH₃ | ¹³C | ~ 14 - 15 | - |

In-situ NMR monitoring is a powerful technique for studying reaction mechanisms by observing the chemical environment as the reaction progresses. This method allows for the detection of transient intermediates and can provide kinetic data. For reactions involving this compound, such as cycloadditions or insertions into other molecules, ¹H-NMR spectra can be acquired at regular intervals.

By tracking the decrease in the intensity of the starting material's signals and the concurrent emergence of new signals, researchers can identify reaction intermediates that may be too unstable to isolate. The changes in chemical shifts and coupling constants over time provide crucial insights into the structural transformations occurring, helping to elucidate the reaction pathway and identify transition states. While this technique is broadly applicable, its success depends on the concentration and lifetime of the intermediate species.

For complex molecules derived from this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For the title compound, a cross-peak would be expected between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the imidazole proton signal to its corresponding carbon signal and the ethyl group protons to their respective carbon signals.

Together, these 2D NMR experiments provide an unambiguous and comprehensive map of the molecular structure, which is essential when characterizing novel products formed from reactions of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

This compound possesses two highly characteristic functional groups that give rise to strong, distinct absorption bands in the IR spectrum.

Diazo Group (-N₂): The N≡N triple bond stretch of a diazo group results in a very strong and sharp absorption band typically found in the range of 2100-2200 cm⁻¹. This peak is often one of the most prominent features in the spectrum and serves as a definitive indicator of the diazo functionality.

Carbonyl Group (C=O): The ester carbonyl group, being conjugated with the imidazole ring, absorbs at a lower frequency than a simple aliphatic ester. The C=O stretching vibration for such an α,β-unsaturated ester is expected in the 1715-1735 cm⁻¹ region. vscht.czlibretexts.org

The presence of both of these strong absorptions in their respective regions provides compelling evidence for the structure of this compound.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Diazo (-N₂) | N≡N Stretch | 2100 - 2200 | Strong, Sharp |

| Conjugated Ester | C=O Stretch | 1715 - 1735 | Strong |

| Imidazole Ring | C=C / C=N Stretch | 1500 - 1650 | Medium |

| Ethyl Ester | C-O Stretch | 1100 - 1300 | Strong |

The distinct and intense absorption of the diazo group makes IR spectroscopy an excellent tool for real-time reaction monitoring. Using in-situ IR techniques, such as those employing an Attenuated Total Reflection (ATR) probe, the progress of a reaction involving this compound can be followed by observing the decrease in the intensity of the diazo peak around 2100 cm⁻¹.

This method allows for precise determination of reaction endpoints without the need for sample workup and offline analysis. researchgate.net Furthermore, the appearance of new absorption bands, for example, in the carbonyl or amine regions, can indicate the formation of products or intermediates. This real-time analysis provides valuable kinetic information and helps in optimizing reaction conditions such as temperature and catalyst loading.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the mass-to-charge ratio of ions, providing crucial information about a molecule's weight and elemental composition. In the analysis of this compound, high-resolution mass spectrometry and fragmentation analysis are particularly insightful.

High-resolution mass spectrometry (HRMS) is utilized to measure the mass of a molecule with extremely high accuracy, typically within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, with a proposed molecular formula of C₆H₆N₄O₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass analysis, can distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.com An experimental HRMS measurement yielding a mass that corresponds to the calculated theoretical mass within a narrow error margin (e.g., < 5 ppm) provides definitive confirmation of the molecular formula C₆H₆N₄O₂.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₆N₄O₂ |

| Calculated Exact Mass (Monoisotopic) | 166.0491 Da |

| Typical HRMS Technique | ESI-TOF or ESI-Orbitrap |

| Expected Result (m/z for [M+H]⁺) | 167.0569 |

| Required Mass Accuracy | < 5 ppm |

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of a molecule, which provides vital clues about its structural connectivity. In this technique, the molecular ion (or a protonated adduct) of this compound is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragment ions.

The analysis of these fragments helps to piece together the molecular structure. Based on the structure of this compound, several key fragmentation pathways can be predicted:

Loss of Nitrogen: The diazo group is prone to the elimination of a neutral nitrogen molecule (N₂), a common fragmentation for diazo compounds, resulting in a significant fragment ion at m/z [M-28]⁺.

Fragmentation of the Ester Group: The ethyl carboxylate side chain can undergo characteristic cleavages. This includes the loss of an ethoxy radical (•OCH₂CH₃) or a neutral molecule of ethanol (B145695) (HOCH₂CH₃). researchgate.net Another common pathway is the elimination of carbon monoxide (CO). researchgate.net

Ring Cleavage: The imidazole ring itself can fragment, although this often requires higher energy and can lead to more complex patterns.

X-ray Diffraction (XRD) Analysis

X-ray diffraction on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing unequivocal proof of molecular structure.

For a definitive structural elucidation of this compound, a suitable single crystal is grown and analyzed using an X-ray diffractometer. The diffraction pattern of X-rays passing through the crystal provides data on the electron density distribution within the unit cell. This data is then used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles. mdpi.com

The results from an XRD analysis would confirm the planarity of the imidazole ring, the geometry of the diazo group, and the conformation of the ethyl carboxylate substituent. Key crystallographic parameters obtained from such an analysis are typically presented in a standardized format.

| Crystallographic Parameter | Hypothetical Data Example |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.1 Å, β = 95° |

| Volume (V) | 784.1 ų |

| Molecules per Unit Cell (Z) | 4 |

| Final R-factor | R1 = 0.045 |

Beyond determining the molecular structure, XRD data allows for a detailed investigation of how molecules are arranged in the crystal lattice. This analysis reveals non-covalent intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and π-π stacking, which govern the material's bulk properties. academie-sciences.fr

In the crystal structure of this compound, several types of interactions would be anticipated:

π-π Stacking: The aromatic imidazole rings may stack on top of one another, an interaction common in planar heterocyclic systems.

Dipole-Dipole Interactions: The polar diazo and carboxylate groups create molecular dipoles, which would lead to specific orientations in the crystal to maximize attractive electrostatic interactions.

Short Contacts: Analysis of intermolecular distances can reveal other significant, short-range interactions, for instance, between the nitrogen atoms of the diazo group and atoms on neighboring molecules. mdpi.com

Techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a deeper understanding of the crystal packing forces. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure of a molecule, particularly the presence of chromophores.

For this compound, the UV-Vis spectrum is expected to show distinct absorption bands arising from its constituent chromophores: the imidazole ring and the diazo group. The absorption is caused by electronic transitions, primarily π→π* and n→π* transitions. shu.ac.uklibretexts.org

π→π Transitions:* These high-intensity absorptions are associated with the conjugated π-system of the imidazole ring. Imidazole derivatives typically show strong absorption bands in the range of 210-290 nm. researchgate.netmdpi.comnih.gov

n→π Transitions:* These lower-intensity transitions involve the non-bonding electrons on the nitrogen atoms of the diazo group and the imidazole ring, as well as the oxygen atoms of the carboxylate group. researchgate.netslideshare.net Diazo compounds are known for their absorption in the visible or near-UV region, which is often responsible for their color. rsc.org The absorption maximum (λmax) for the diazo group in such a conjugated system would be expected at longer wavelengths, potentially extending into the visible spectrum.

The resulting spectrum is a composite of these transitions, providing a characteristic electronic fingerprint for the molecule.

Investigation of Electronic Transitions and Chromophoric Properties

The electronic absorption spectrum of diazo compounds is characterized by transitions involving the π and non-bonding (n) electrons associated with the diazo moiety and the heterocyclic ring. The diazo group, -N=N-, is a well-known chromophore that imparts color to many compounds. In this compound, this group is part of a conjugated system that includes the imidazole ring, which influences the energy of the electronic transitions.

Research on related heterocyclic azo dyes indicates that these molecules typically exhibit two main absorption bands in the UV-visible region. researchgate.netresearchgate.net A high-energy band in the UV region is generally attributed to a π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. A lower-energy band, often extending into the visible region, is characteristic of an n → π* transition, which involves the promotion of a non-bonding electron from the nitrogen atoms of the diazo group to a π* antibonding orbital. acs.org

Table 1: Expected Electronic Transitions for this compound Based on Analogous Compounds

| Type of Transition | Involved Orbitals | Expected Spectral Region |

| π → π | π bonding to π antibonding | Ultraviolet (UV) |

| n → π | non-bonding (N atoms) to π antibonding | Visible |

Analysis of Solvatochromic Behavior and Solvent-Solute Interactions

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This change is a direct consequence of the differential solvation of the ground and excited states of the solute molecule. The study of solvatochromic behavior provides valuable information about the nature of solvent-solute interactions and the change in the electronic distribution of a molecule upon excitation.

For compounds like this compound, which possess a permanent dipole moment that is expected to change upon electronic transition, solvatochromism can be particularly pronounced. The interaction with solvent molecules can stabilize or destabilize the ground and excited states to different extents, leading to a shift in the absorption maximum (λmax).

Generally, a bathochromic shift (red shift) to longer wavelengths is observed with increasing solvent polarity if the excited state is more polar than the ground state. Conversely, a hypsochromic shift (blue shift) to shorter wavelengths occurs if the ground state is more polar than the excited state. Studies on various azo dyes have demonstrated their solvatochromic properties. nih.gov For instance, the photophysical properties of novel thiazolylazo dyes were investigated in different solvents, revealing their potential for sensing applications. nih.gov

While specific experimental data on the solvatochromic behavior of this compound is not available in the provided search results, it is anticipated that the compound would exhibit solvatochromism due to the presence of the polarizable diazo and carboxylate groups attached to the imidazole ring. The magnitude and direction of the solvatochromic shift would depend on the specific solvent's polarity, hydrogen bonding capability, and refractive index.

Table 2: Hypothetical Solvatochromic Data for this compound

| Solvent | Polarity Index (approx.) | Expected Shift in λmax (n → π*) |

| Hexane | 0.1 | Reference (Non-polar) |

| Toluene | 2.4 | Minor Bathochromic Shift |

| Dichloromethane | 3.1 | Moderate Bathochromic Shift |

| Acetone | 5.1 | Significant Bathochromic Shift |

| Ethanol | 4.3 | Bathochromic Shift with H-bonding effects |

| Methanol | 5.1 | Bathochromic Shift with H-bonding effects |

| Water | 10.2 | Strong Bathochromic Shift |

Computational and Theoretical Studies on Ethyl 5 Diazoimidazole 4 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Detailed quantum chemical calculations specifically detailing the electronic structure and reactivity of ethyl 5-diazoimidazole-4-carboxylate are not readily found in the reviewed literature. The following subsections represent areas where specific data for the title compound is currently unavailable.

Geometry Optimization and Conformational Analysis

Specific studies detailing the optimized geometry, bond lengths, bond angles, and conformational analysis of this compound have not been identified in the surveyed literature.

Analysis of Frontier Molecular Orbitals (FMO) for Reactivity Prediction

A specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound is not available in the reviewed scientific papers.

Mechanistic Pathway Elucidation through Density Functional Theory (DFT)

DFT calculations have been applied to understand the behavior of the imidazole (B134444) carbene that results from the decomposition of this compound. This provides indirect insight into the potential reaction pathways following the initial activation of the diazo compound.

Identification of Transition States and Determination of Activation Energies

Direct computational studies identifying transition states and activation energies for reactions involving this compound as the reactant are not present in the available literature. However, computational work has been performed on its derivative species. For instance, a study on the carbene derived from this compound was conducted using the B3LYP level of theory with a 6-311+G** basis set. acs.org These calculations predicted a triplet ground state for the resulting ester-substituted imidazole carbene. acs.org The energy difference between the triplet and singlet states (the triplet-to-singlet gap) was calculated to be 9.0 kcal mol⁻¹. acs.org This value provides crucial information about the electronic nature and subsequent reactivity of the carbene intermediate formed after the diazo compound loses N₂. acs.org

Reaction Coordinate Mapping and Energy Surface Exploration

Detailed reaction coordinate mapping and potential energy surface exploration for reactions of this compound could not be found in the surveyed literature. The focus of existing computational work has been on the characterization of the subsequent carbene intermediate. acs.org

Investigation of Non-Covalent Interactions and Intramolecular Stabilizing Effects

No specific computational investigations into the non-covalent interactions or intramolecular stabilizing effects within the this compound molecule were identified in the reviewed literature.

Computational Analysis of Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in the supramolecular assembly and crystal packing of imidazole-containing compounds. For this compound, potential hydrogen bond donors include the imidazole N-H group, and acceptors include the nitrogen atoms of the imidazole ring, the diazo group, and the oxygen atoms of the carboxylate group.

Computational models can predict the geometry and energy of these hydrogen bonds. Key parameters that would be analyzed in such a study are presented in Table 1.

Table 1: Hypothetical Parameters for Hydrogen Bond Analysis of this compound

| Interacting Atoms | Bond Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| N-H···N (imidazole) | 1.8 - 2.2 | 160 - 180 | -3 to -7 |

| N-H···O (carboxylate) | 1.7 - 2.1 | 150 - 180 | -4 to -8 |

| C-H···N (diazo) | 2.2 - 2.8 | 130 - 170 | -1 to -3 |

Note: The data in this table is illustrative and based on typical values for such interactions in similar organic molecules. Specific computational studies on this compound are required for precise values.

These analyses would help in understanding how the molecule interacts with itself and with other molecules, which is fundamental for designing materials with specific properties or understanding its behavior in biological systems.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is instrumental in predicting and interpreting spectroscopic data, such as NMR, IR, and UV-Vis spectra. nih.govresearchgate.netscispace.com DFT and time-dependent DFT (TD-DFT) are the most common methods for these predictions.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental data to confirm the molecular structure. nih.gov These calculations help in assigning the peaks in the experimental spectrum to specific atoms in the molecule.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed to generate a theoretical IR spectrum. nih.gov This theoretical spectrum is invaluable for assigning the vibrational modes observed in an experimental spectrum. For this compound, characteristic vibrational modes would include the N-H stretch, C=O stretch of the ester, and the N≡N stretch of the diazo group. A hypothetical comparison of experimental and calculated vibrational frequencies is shown in Table 2.

Table 2: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H stretch | ~3300 | ~3350 | Imidazole N-H bond stretching |

| N≡N stretch | ~2100 | ~2120 | Diazo group stretching |

| C=O stretch | ~1700 | ~1715 | Ester carbonyl stretching |

Note: The data in this table is illustrative. The calculated frequencies are typically scaled to better match experimental values.

Electronic Spectroscopy (UV-Vis): TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax). nih.gov This information is crucial for understanding the electronic structure and photophysical properties of the molecule.

Solvation Models and Their Influence on Reaction Kinetics and Thermodynamics

The behavior of a molecule can change significantly in solution compared to the gas phase. Solvation models are used in computational chemistry to account for the effects of the solvent on the structure, stability, and reactivity of a molecule. scispace.com

Common solvation models include implicit models, such as the Polarizable Continuum Model (PCM), and explicit models, where individual solvent molecules are included in the calculation. The choice of model can influence the predicted outcomes of chemical reactions.

For this compound, solvation models would be important for studying its reactivity in different solvents. For example, the kinetics and thermodynamics of reactions involving the diazo group, such as cycloadditions or insertions, would be highly dependent on the solvent environment. Computational studies can help predict how the reaction rates and equilibrium constants change with solvent polarity. scispace.com These models can provide insights into the reaction mechanism by stabilizing transition states or intermediates differently in various solvents.

Applications in Modern Organic Synthesis Methodologies

Utility as a Versatile Carbene Precursor in Complex Molecule Construction

The diazo functional group in Ethyl 5-diazoimidazole-4-carboxylate is the cornerstone of its reactivity. Under thermal, photochemical, or, most commonly, transition-metal-catalyzed conditions, it readily releases molecular nitrogen to generate a transient but powerful carbene intermediate. This carbene, bearing both an electron-withdrawing carboxylate group and an electron-rich imidazole (B134444) ring, possesses unique electronic properties that can be harnessed for the construction of intricate molecular frameworks. Its utility is prominently displayed in cyclopropanation and X–H insertion reactions.

The addition of a carbene to an alkene is a fundamental method for synthesizing cyclopropane (B1198618) rings, which are valuable structural motifs in numerous natural products and pharmaceutical agents. The carbene generated from this compound can participate in such reactions. Methodologies developed for other diazo esters, particularly ethyl diazoacetate (EDA), serve as a blueprint for its application. These reactions are typically catalyzed by transition metal complexes, with rhodium, copper, and palladium being the most prevalent. researchgate.netrsc.orgnih.gov

The choice of catalyst is crucial as it influences both the yield and the stereoselectivity of the reaction. For instance, chiral rhodium(II) carboxylate complexes are renowned for their ability to effect highly asymmetric cyclopropanations, providing access to enantioenriched cyclopropanes. rsc.org Similarly, palladium-catalyzed methodologies have been developed for the regioselective cyclopropanation of dienes. nih.gov The general mechanism involves the formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene substrate. The imidazole substituent on the carbene derived from this compound is expected to influence the reactivity and selectivity of these transformations, offering a pathway to novel, highly functionalized cyclopropane derivatives.

Table 1: Representative Catalyst Systems for Cyclopropanation of Alkenes with Diazo Esters

| Catalyst System | Substrate Type | Key Features |

|---|---|---|

| Rh₂(OAc)₄ | Electron deficient alkenes | High yields, effective for various enones. rsc.org |

| Chiral Ru(II)-Pheox | 2-Substituted allylic derivatives | Moderate to high yields, excellent enantioselectivity. researchgate.net |

| Pd(OAc)₂ / Ligand | 2-Substituted 1,3-dienes | High 3,4-regioselectivity for vinylcyclopropanes. nih.gov |

This table presents catalyst systems developed for analogous diazo esters, which are applicable to this compound.

Beyond cycloadditions, imidazole-based carbenes can undergo insertion into a variety of single bonds, most notably carbon-hydrogen (C–H), oxygen-hydrogen (O–H), and sulfur-hydrogen (S–H) bonds. These X–H insertion reactions are powerful tools for late-stage functionalization, allowing for the direct conversion of otherwise inert bonds into new functional groups without the need for pre-functionalized substrates.

Rhodium(II) catalysts, such as Rh₂(esp)₂, have proven highly effective for promoting the O–H insertion of diazo compounds into carboxylic acids, yielding α-acyloxy esters. researchgate.netresearchgate.net This transformation is generally high-yielding and tolerates a wide range of functional groups. researchgate.netresearchgate.net Similarly, intramolecular C–H insertion reactions, often catalyzed by copper or rhodium, provide a streamlined route to cyclic compounds, where the carbene inserts into a C–H bond within the same molecule. nih.gov Recent advancements have also demonstrated electrochemical methods for S–H and O–H insertion reactions that proceed without a metal catalyst, offering a greener alternative. rsc.org The application of these methodologies with this compound allows for the direct attachment of the functionalized imidazole core to alcohols, acids, thiols, and hydrocarbon frameworks.

Table 2: Methodologies for X–H Insertion Reactions with Diazo Compounds

| Reaction Type | Catalyst/Conditions | Substrate | Product Type |

|---|---|---|---|

| O–H Insertion | Rh₂(esp)₂ | Carboxylic Acids | α-Acyloxy Esters researchgate.netresearchgate.net |

| O–H Insertion | Copper(I) / Isocyanide | Carboxylic Acids | α-Acyloxy-1,3-dicarbonyls rsc.org |

| C–H Insertion | Cu(acac)₂ | N-Aryl Acetamides | Benzolactams nih.gov |

This table summarizes methodologies applicable to the carbene generated from this compound.

Key Intermediate for Advanced Heterocyclic Ring System Construction

The imidazole core of this compound makes it an inherently valuable building block for the synthesis of more complex heterocyclic structures. Its diazo functionality provides a reactive handle for annulation and cycloaddition reactions, leading to the formation of fused and polycyclic systems containing the imidazole moiety.

Nitrogen-rich heterocycles are of great interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities. This compound is a precursor for the construction of such systems. Research on the closely related 5-diazoimidazole-4-carboxamide (B1140617) has shown that it can undergo cycloaddition reactions with isocyanates. aston.ac.uk This reaction leads to the formation of imidazo[5,1-d] researchgate.netCurrent time information in Merrimack County, US.nih.govguidechem.comtetrazin-7(6H)-ones, a novel fused, nitrogen-rich ring system. aston.ac.uk This transformation highlights the ability of the diazo-imidazole scaffold to act as a linchpin in constructing complex heterocyclic frameworks through cyclization cascades. The parent ethyl imidazole carboxylate structure can also be elaborated, for example, through cyclocondensation reactions to form fused systems like imidazo[1,2-a]pyridines. nih.gov

The utility of the imidazole-4-carboxylate scaffold extends to the synthesis of a wide range of polycyclic derivatives. The ester and the imidazole ring itself provide multiple points for further functionalization and annulation. Synthetic strategies often involve initial modification of the imidazole core, followed by cyclization reactions to build additional rings. For example, 1,5-diaryl-1H-imidazole-4-carboxylate intermediates can be prepared via cycloaddition and subsequently converted into various target molecules. nih.gov The imidazole-4-carboxylate motif is a common starting point for creating larger, more complex polycyclic and macrocyclic structures that are of interest in drug discovery programs. researchgate.net

Participation in Chemoselective Aza-Transfer and Multicomponent Coupling Reactions

The reactivity of diazo compounds extends to their participation in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single operation to form a complex product. nih.govresearchgate.net These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. nih.gov Diazo reagents like this compound can act as key components in MCRs, often by forming ylide intermediates or participating in cycloadditions. For instance, a rhodium-catalyzed reaction of a diazo ester, an alcohol, and an imine can lead to the formation of highly substituted amino acid derivatives. The diazo compound can also be used in cascade reactions where an initial cycloaddition is followed by further transformations, all in one pot. researchgate.net The unique structure of this compound makes it a promising candidate for the discovery of novel MCRs to synthesize complex imidazole-containing molecules.

Design and Synthesis of Functional Organic Frameworks and Materials Precursors

Development of Chromophoric and Fluorophoric Scaffolds Through Synthetic Pathways

The development of new chromophores and fluorophores is crucial for advancements in various fields, including organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The imidazole moiety itself is a component of many fluorescent natural products and synthetic dyes. The strategic functionalization of the imidazole ring, particularly through the versatile chemistry of the diazo group, offers a powerful approach to creating novel photoactive molecules. The key to imparting chromophoric and fluorophoric properties lies in the extension of the π-conjugated system of the imidazole ring, which can be achieved through several synthetic methodologies.

The diazo group in this compound serves as a synthetic handle for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of larger aromatic and heteroaromatic systems. The primary strategies for leveraging this reactivity involve the in situ generation of a carbene intermediate through thermal, photochemical, or, most commonly, transition-metal-catalyzed decomposition of the diazo compound.

Transition Metal-Catalyzed Cross-Coupling Reactions:

Transition metals, particularly palladium, copper, and rhodium, are well-established catalysts for promoting the reactions of diazo compounds. nih.gov In the context of synthesizing chromophoric scaffolds, these catalysts can facilitate the coupling of the imidazole core with other aromatic or unsaturated systems.

For instance, palladium-catalyzed cross-coupling reactions can be envisioned between this compound and various organic halides. nih.gov This approach would lead to the formation of arylated or vinylated imidazole derivatives, effectively extending the π-conjugation. Under oxidative coupling conditions, reactions with arylboronic acids or terminal alkynes are also feasible, providing alternative routes to extended conjugated systems. nih.gov

Cycloaddition Reactions:

The carbene intermediate generated from this compound can participate in cycloaddition reactions with various unsaturated partners, such as alkynes and dienes. These reactions are instrumental in constructing new ring systems fused to the imidazole core, which can significantly influence the photophysical properties of the resulting molecule.

Rhodium(II) complexes are particularly effective in catalyzing the annulation of diazo esters with alkynes, leading to the formation of various heterocyclic structures. nih.gov By carefully selecting the alkyne coupling partner, it is possible to build polycyclic aromatic systems with tunable electronic properties. For example, reaction with diphenylacetylene, catalyzed by a ruthenium(II) complex, has been shown to be an effective method for creating π-extended 10-aryl-pyrenoimidazoles from the corresponding 10-aryl-pyrenoimidazole. researchgate.netrsc.org While this example does not start with a diazo-imidazole, it demonstrates a proof-of-concept for extending the conjugation of an imidazole-containing system.

Intramolecular Cyclization Reactions:

In appropriately designed precursors, the carbene generated from the diazo group can undergo intramolecular C-H insertion or cyclization reactions. This strategy can lead to the formation of rigid, planar, polycyclic structures, which are often highly fluorescent. Visible light-induced intramolecular cyclization has been demonstrated as a strategy for constructing tetrahydroimidazoles from diamines, showcasing the utility of cyclization in forming imidazole-containing ring systems. rsc.org While this example does not involve a diazo precursor, it highlights the potential for intramolecular cyclization to yield complex imidazole scaffolds.

Table of Potential Reactions for Chromophore/Fluorophore Synthesis:

| Reaction Type | Catalyst/Reagent | Coupling Partner | Potential Product Scaffold |

| Cross-Coupling | Palladium(0) | Aryl Halide | Aryl-substituted Imidazole |

| Cross-Coupling | Copper(I) | Terminal Alkyne | Alkynyl-substituted Imidazole |

| Cycloaddition | Rhodium(II) | Alkyne | Fused Polycyclic Imidazole |

| Cycloaddition | Light/Heat | Diene | Imidazole-annulated Cyclohexene |

| Intramolecular C-H Insertion | Rhodium(II) | N/A (with suitable precursor) | Fused Imidazopyridinone |

Future Research Directions and Emerging Perspectives

Development of Sustainable and Green Synthetic Methodologies for Diazoimidazoles

The synthesis of diazo compounds has traditionally relied on methods that can be hazardous and environmentally taxing. rsc.orgresearchgate.net Future research is focused on developing greener, more sustainable approaches for the synthesis of diazoimidazoles, including Ethyl 5-diazoimidazole-4-carboxylate. A key area of development is the move towards solvent-free reaction conditions, which can be achieved through techniques like grinding. rsc.org The use of reusable catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H), presents another promising avenue for minimizing waste and improving the environmental footprint of these syntheses. rsc.org

Furthermore, the application of visible-light-induced transformations is gaining traction as a sustainable alternative to traditional metal catalysis. acs.org Photochemical reactions offer a more ecological and practically inexhaustible energy source, enabling transformations to occur under mild conditions. acs.org These green methodologies aim to overcome the limitations of older methods, such as the need for low temperatures, the use of strong acids or alkalis, and the instability of diazonium salt intermediates. rsc.org

| Green Synthesis Approach | Key Advantages | Relevant Findings |

| Solvent-Free Synthesis | Reduced solvent waste, simplified workup | Achieved by grinding aromatic amines with a solid acid catalyst at room temperature. rsc.org |

| Magnetic Nanoparticle Catalysis | Catalyst recyclability, mild reaction conditions | Fe₃O₄@SiO₂-SO₃H enables efficient diazotization and azo-coupling with easy catalyst separation. rsc.org |

| Visible Light Photochemistry | Use of renewable energy, mild conditions | Provides an alternative to transition metal catalysis for diazo compound transformations. acs.org |

Exploration of Novel Reactivity Patterns under Unconventional Conditions (e.g., Electrochemistry, Flow Chemistry)

Unconventional reaction conditions are set to expand the synthetic utility of this compound by revealing novel reactivity patterns. Electrochemistry, for instance, offers a catalyst- and ligand-free method for carbenoid insertion reactions of diazo compounds. rsc.org This environmentally friendly strategy can be performed at room temperature and has shown excellent applicability in gram-scale synthesis. rsc.org Electrochemical methods also enable the oxidative difunctionalization of diazo compounds with two different nucleophiles, a powerful strategy for creating structurally diverse molecules that are difficult to access through traditional means. researchgate.netnih.gov

Flow chemistry is another powerful tool, particularly for handling unstable intermediates often generated in diazo chemistry. pharmablock.comresearchgate.net Continuous-flow reactors enhance mass and heat transfer, allowing for precise control over reaction parameters. pharmablock.com This technology enables the safe, "on-demand" preparation of diazo compounds, minimizing the risks associated with their accumulation. researchgate.net The integration of flow chemistry can lead to improved yields, reduced reaction times, and safer scale-up of reactions involving diazoimidazoles. pharmablock.commdpi.com

| Unconventional Condition | Application for Diazoimidazoles | Potential Benefits |

| Electrochemistry | Carbenoid S-H and O-H insertion reactions; Oxidative difunctionalization. rsc.orgresearchgate.net | Catalyst-free, mild conditions, environmentally friendly, access to novel compounds. rsc.orgnih.gov |

| Flow Chemistry | In-situ generation and reaction of unstable diazonium salts. pharmablock.comresearchgate.net | Enhanced safety, precise reaction control, improved scalability and yield. pharmablock.commdpi.com |

Integration of Advanced Automation and High-Throughput Screening in Synthetic Campaigns

The discovery and optimization of new reactions involving this compound can be significantly accelerated through the integration of advanced automation and high-throughput screening (HTS). chemrxiv.orgnih.gov HTS platforms, utilizing robotic automation and liquid handling devices, allow for the rapid execution and analysis of a large number of experiments in parallel. youtube.com This technology is crucial for screening large compound libraries to discover new bioactive molecules and their targets. youtube.com

Software solutions are being developed to facilitate the design and analysis of high-throughput experimentation arrays, allowing researchers to rapidly design experiments in multi-well plates and analyze the resulting data. chemrxiv.org This synergy of hardware and software streamlines the entire workflow, from experimental design to data visualization. chemrxiv.org The application of these automated systems to reactions involving diazoimidazoles will enable the rapid exploration of vast reaction spaces, leading to the faster discovery of novel transformations and optimized reaction conditions.

| Technology | Role in Diazoimidazole Research | Key Impact |

| High-Throughput Screening (HTS) | Rapidly screen for new reactions and bioactivities. youtube.comyoutube.com | Accelerates discovery of novel applications and drug leads. |

| Laboratory Automation | Automated liquid handling, reaction setup, and analysis. youtube.com | Increases reproducibility, speed, and efficiency of research. |

| Specialized Software | Design and analysis of high-throughput experiments. chemrxiv.org | Streamlines workflow and facilitates data-driven decision making. |

Harnessing Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Advanced computational modeling is becoming an indispensable tool for understanding and predicting the reactivity of complex molecules like this compound. Density Functional Theory (DFT) calculations, for example, can be used to investigate local reactivity properties, molecular electrostatic potential, and bond dissociation energies. researchgate.net This provides deep insights into the electronic structure and potential reaction pathways of diazoimidazoles.

Computational modeling can also be used to predict reactivity trends, offering a roadmap for rational ligand and catalyst design. researchgate.net By correlating theoretical predictions with experimental observations, researchers can develop predictive models for catalytic activity and reaction outcomes. researchgate.net Furthermore, molecular dynamics simulations can shed light on the behavior of these molecules in different environments, such as their interactions with solvents or biological macromolecules. researchgate.net The integration of these computational tools will enable more targeted and efficient experimental design, reducing the time and resources required for synthesis and mechanism discovery.

| Computational Method | Application in Diazoimidazole Chemistry | Predicted Outcomes |

| Density Functional Theory (DFT) | Investigation of electronic structure and reactivity. researchgate.net | Reaction mechanisms, transition states, and selectivity. arabjchem.org |

| Molecular Dynamics (MD) | Simulation of molecular behavior in solution or with biomolecules. researchgate.net | Stability of complexes, interaction patterns. |